N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-oxo-1-(phenylamino)butan-2-yl chloride with 2-amino-4-methylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides or phenylamino derivatives.
Scientific Research Applications
N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
Uniqueness
N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzamide core and phenylamino substituents make it a versatile molecule for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H27N3O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(1-anilino-3-methyl-1-oxobutan-2-yl)-2-[(4-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C26H27N3O3/c1-17(2)23(26(32)27-20-9-5-4-6-10-20)29-25(31)21-11-7-8-12-22(21)28-24(30)19-15-13-18(3)14-16-19/h4-17,23H,1-3H3,(H,27,32)(H,28,30)(H,29,31) |
InChI Key |
WEVJGYMZLHFLLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C(C)C)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.